(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate
Description
“(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate” (CAS No. 426844-50-0) is a fluorinated pyrrolidine derivative characterized by a stereospecific configuration at the 2S and 4S positions. The compound features a tert-butyl carbamate group at the 1-position, a carbamoyl moiety at the 2-position, and a fluorine substituent at the 4-position of the pyrrolidine ring. This structure is critical in medicinal chemistry, where fluorinated pyrrolidines are often employed as intermediates for protease inhibitors or kinase modulators due to their ability to enhance metabolic stability and binding affinity .
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during synthetic workflows. The 4-fluorine substituent likely influences electronic and steric properties, modulating interactions with biological targets.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-carbamoyl-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O3/c1-10(2,3)16-9(15)13-5-6(11)4-7(13)8(12)14/h6-7H,4-5H2,1-3H3,(H2,12,14)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGNCVVKJIZGLC-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892355 | |
| Record name | 2-Methyl-2-propanyl (2S,4S)-2-carbamoyl-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426844-22-6 | |
| Record name | 1,1-Dimethylethyl (2S,4S)-2-(aminocarbonyl)-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426844-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-propanyl (2S,4S)-2-carbamoyl-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and fluorinated pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in industrial chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate” with structurally analogous compounds, based on similarity scores and functional group variations derived from :
| Compound Name | CAS Number | Key Structural Features | Similarity Score |
|---|---|---|---|
| This compound | 426844-50-0 | Pyrrolidine ring with 2S-carbamoyl, 4S-fluoro, and 1-Boc groups | 1.00 (Reference) |
| (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | 1363384-67-1 | 4,4-difluoro substitution; 2-aminomethyl instead of carbamoyl | 0.94 |
| (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine | 1407997-77-6 | 4,4-difluoro substitution; 2-methylaminomethyl; R-configuration at chiral centers | 0.87 |
Key Observations:
Fluorine Substitution :
- The target compound has a single fluorine at the 4S position, whereas analogs (1363384-67-1 and 1407997-77-6) feature 4,4-difluoro substitution. Difluoro groups may increase lipophilicity and metabolic resistance but could introduce steric hindrance in target binding .
Stereochemical Differences: The (R)-configured analog (1407997-77-6) highlights the importance of stereochemistry in biological activity. Even minor stereochemical changes can drastically affect target selectivity and potency.
Boc Protection :
- All compounds retain the tert-butyl carbamate group, suggesting its utility in synthetic intermediates. However, Boc deprotection conditions (e.g., acidic environments) might vary based on adjacent substituents.
Research Implications:
- The 4,4-difluoro analogs may exhibit distinct pharmacokinetic profiles due to increased fluorine content, which could enhance blood-brain barrier penetration or alter clearance rates .
Biological Activity
(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate, with the chemical formula C10H18FN2O3, is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique stereochemistry and the presence of both carbamoyl and fluorine functional groups, which contribute to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. Preliminary studies suggest that the compound may exert effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. However, detailed studies are necessary to elucidate the exact molecular mechanisms involved.
Pharmacological Potential
Research indicates that this compound may have applications in various therapeutic areas:
- Anticancer Activity : The compound's structural features may allow it to interact with cancer-related pathways, potentially inhibiting tumor growth.
- Neuroprotective Effects : Initial findings suggest possible neuroprotective properties, which could be relevant in the treatment of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activity of this compound:
-
In Vitro Studies :
- A study conducted on cell lines demonstrated that the compound exhibited cytotoxic effects against specific cancer cells, with IC50 values indicating significant potency .
- Another investigation highlighted its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting potential as an anti-inflammatory agent .
-
In Vivo Studies :
- Animal models have been utilized to assess the therapeutic efficacy of this compound in cancer treatment. Results indicated a reduction in tumor size compared to control groups .
- Neuroprotective effects were observed in models of neurodegeneration, where treated animals showed improved cognitive function .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl carbamate | Lacks fluorine atom | Limited anticancer activity |
| Fluorinated pyrrolidines | Varying substituents | Diverse biological activities |
The presence of both carbamoyl and fluorine groups makes this compound particularly interesting for further research.
Q & A
Basic: What are the optimal synthetic routes for (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions with precise stereochemical control. A key intermediate, tert-butyl ((1S)-1-[bis(4-fluorophenyl)methyl]-2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl)carbamate, is reacted in ethanol with p-toluenesulfonic acid at elevated temperatures (e.g., 60°C) to form the target compound. Post-reaction cooling and filtration yield the product . For analogous compounds, tert-butyl protection and fluorination steps are critical; for example, tert-butyl carbamates are synthesized under anhydrous conditions using reagents like Boc₂O in the presence of a base (e.g., DMAP) .
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, p-toluenesulfonic acid, 60°C | Acid-catalyzed deprotection and cyclization |
| 2 | Cooling to 0–5°C | Crystallization of product |
| 3 | Filtration under reduced pressure | Isolation of pure compound |
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures structural validation:
- X-ray Diffraction (XRD): Resolves stereochemistry and confirms crystal lattice parameters. The SHELX suite (e.g., SHELXL) is widely used for refinement .
- NMR Spectroscopy: ¹⁹F and ¹H NMR identify fluorine environment and proton coupling patterns. For example, the 4-fluorine substituent shows distinct splitting in ¹⁹F NMR .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+Na]+ peaks) .
- HPLC with Chiral Columns: Validates enantiomeric purity, critical for stereosensitive applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
